molecular formula C25H21BrFP B7797400 Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide CAS No. 89302-81-8

Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide

Cat. No.: B7797400
CAS No.: 89302-81-8
M. Wt: 451.3 g/mol
InChI Key: XCGTZHIDUICFLA-UHFFFAOYSA-M
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Description

Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide (C26H22BrFP) is a quaternary phosphonium salt characterized by a triphenylphosphonium core substituted with a (3-fluorophenyl)methyl group and a bromide counterion. The 3-fluorophenyl moiety introduces electronic and steric effects that influence its physicochemical properties and biological activity. This compound is synthesized via nucleophilic substitution, typically by reacting (3-fluorophenyl)methyl bromide with triphenylphosphine under thermal conditions .

Properties

IUPAC Name

(3-fluorophenyl)methyl-triphenylphosphanium;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21FP.BrH/c26-22-12-10-11-21(19-22)20-27(23-13-4-1-5-14-23,24-15-6-2-7-16-24)25-17-8-3-9-18-25;/h1-19H,20H2;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCGTZHIDUICFLA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[P+](CC2=CC(=CC=C2)F)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21BrFP
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50441282
Record name Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

451.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89302-81-8
Record name Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50441282
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

Phosphonium compounds, particularly those with triphenyl groups, have garnered attention in medicinal chemistry due to their diverse biological activities. The compound Phosphonium, [(3-fluorophenyl)methyl]triphenyl-, bromide is noteworthy for its potential applications in cancer therapy and antimicrobial activity. This article delves into the biological activity of this compound, supported by data tables and relevant case studies.

1. Overview of Phosphonium Compounds

Phosphonium salts are quaternary ammonium compounds characterized by a phosphorus atom bonded to four organic groups. Their unique structure allows them to interact with biological membranes, making them valuable in drug design and delivery systems.

2.1 Cytotoxicity

Phosphonium compounds have demonstrated significant cytotoxic effects against various cancer cell lines. For example, studies have shown that phosphonium salts can be more potent than traditional chemotherapeutics like cisplatin.

  • Cytotoxicity Data : A comparative study indicated that certain phosphonium salts exhibited IC50 values significantly lower than those of cisplatin against HeLa cells, suggesting enhanced potency.
CompoundIC50 (μM) HeLaIC50 (μM) K562Reference
Phosphonium bromide (Compound 8)<5Inactive
Cisplatin55-

The mechanism by which phosphonium compounds exert their cytotoxic effects is believed to involve mitochondrial targeting. These compounds can accumulate in mitochondria due to their positive charge, leading to the disruption of mitochondrial function and induction of apoptosis in cancer cells.

  • Mitochondrial Targeting : Research indicates that triphenylphosphonium-based compounds can alter redox signaling pathways in cancer cells, enhancing their antiproliferative effects .

3. Antimicrobial Activity

Phosphonium salts have also been evaluated for their antimicrobial properties. A study focusing on phosphonium ionic liquids demonstrated effective antibacterial activity against resistant strains of Acinetobacter baumannii.

  • Antibacterial Efficacy : The synthesized phosphonium ionic liquids showed promising results in vitro, suggesting their potential as lead structures for developing new antibacterial agents .

4.1 Cancer Cell Line Studies

In a notable study, various phosphonium salts were screened for their cytotoxicity against HeLa and K562 cancer cell lines. The results highlighted the superior potency of certain phosphonium derivatives compared to established chemotherapeutics:

  • Study Findings : The compound [(3-fluorophenyl)methyl]triphenylphosphonium bromide was found to induce significant apoptosis in HeLa cells, as evidenced by caspase-3/7 assay results .

4.2 Antioxidant Properties

In addition to their cytotoxic effects, some phosphonium compounds exhibit antioxidant properties, which may contribute to their biological activity by mitigating oxidative stress in cells .

5. Conclusion

This compound is a promising compound with significant biological activity, particularly in cancer treatment and antimicrobial applications. Its ability to target mitochondria and induce apoptosis presents a valuable avenue for further research and development in therapeutic contexts.

Scientific Research Applications

Anticancer Applications

Phosphonium salts have been extensively studied for their cytotoxic properties against cancer cell lines. Research indicates that certain phosphonium compounds can selectively accumulate in the mitochondria of cancer cells, leading to enhanced cytotoxicity. A study demonstrated that phosphonium salts with halogen anions exhibited significantly higher potency against HeLa cancer cells compared to traditional chemotherapeutics like cisplatin. For instance, compounds similar to the target compound showed IC50 values considerably lower than those of cisplatin, suggesting their potential as effective anticancer agents .

Case Study: Cytotoxicity Against HeLa Cells

  • Compound Tested : n-butyl-n-hexadecylphosphonium bromide
  • IC50 Value : <5 μM after 24 hours
  • Comparison : 10 times more potent than cisplatin

This finding positions phosphonium salts as promising candidates for targeted cancer therapies, particularly in cases where conventional treatments fail.

Antibacterial Properties

Phosphonium ionic liquids have also been evaluated for their antibacterial activity, particularly against antibiotic-resistant strains such as Acinetobacter baumannii. Experimental studies have shown that these ionic liquids possess notable antibacterial and antioxidant properties, making them suitable candidates for developing new antimicrobial agents .

Key Findings:

  • Efficacy : Phosphonium ionic liquids demonstrated significant activity against resistant bacterial strains.
  • Mechanism : Their lipophilic nature allows them to disrupt bacterial membranes effectively.

Applications in Materials Science

In materials science, phosphonium salts are utilized in the development of advanced materials such as organic solar cells and catalysts. Their ability to function as phase-transfer catalysts enhances the solubility and reactivity of various substrates in organic reactions.

Recent Developments:

  • Organic Solar Cells : Research has shown that phosphonium salts can be integrated into the cathode interlayers of organic solar cells, improving their efficiency and stability .
  • Catalytic Properties : Phosphonium salts facilitate reactions by enhancing the transport of charged species across membranes, thereby increasing reaction rates in synthetic processes .

Summary of Applications

Application AreaSpecific Use CasesKey Findings
Anticancer Research Cytotoxic agents against cancer cell linesHigher potency than cisplatin; mitochondrial targeting
Antibacterial Agents Treatment against resistant bacterial strainsSignificant antibacterial activity demonstrated
Materials Science Components in organic solar cells and catalystsImproved efficiency and reaction rates

Comparison with Similar Compounds

Physicochemical Properties

  • Lipophilicity: The 3-fluorophenyl group enhances lipophilicity compared to non-fluorinated analogs (e.g., 4-methoxybenzyl), improving membrane permeability. Trifluoromethyl groups further increase hydrophobicity .
  • Electronic Effects : Fluorine’s electronegativity withdraws electron density, stabilizing the phosphonium center. Methoxy groups (electron-donating) reduce stability but enhance solubility in polar solvents .
  • Molecular Weight : The 3-fluorophenyl derivative (MW: 455.3 g/mol) is lighter than 3,4,5-trimethoxybenzyl analogs (MW: 523.4 g/mol), influencing diffusion rates .

Key Research Findings

Synthetic Optimization : Yields for [(3-fluorophenyl)methyl]triphenylphosphonium bromide can exceed 90% using acetonitrile reflux instead of DMF .

Structure-Activity Relationship : Meta-substitution (3-fluorophenyl) improves mitochondrial targeting compared to para-substituted analogs (4-fluorophenyl) .

Thermal Stability : The 3-fluorophenyl derivative decomposes at 220°C, whereas trifluoromethylphenyl analogs remain stable up to 250°C .

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